1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine
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Overview
Description
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine is a compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyrazine core and a piperazine ring, makes it a promising candidate for various pharmacological studies.
Preparation Methods
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include triethylamine, dichloromethane, and isocyanates . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in antibacterial and anticancer studies
Medicine: Due to its unique structure, it is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine can be compared with other triazolo-pyrazine derivatives, such as:
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine: Lacks the oxolane-3-carbonyl group, which may affect its biological activity.
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(methyl)piperazine: Contains a methyl group instead of the oxolane-3-carbonyl group, potentially altering its pharmacological properties
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h3-4,12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCVFJDQGDHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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